

Ciprofloxacin: A Versatile Tool for Interrogating Bacterial DNA Repair Mechanisms

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Compound of Interest		
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Application Notes Introduction

Ciprofloxacin, a second-generation fluoroquinolone antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades.[1][2][3] Its potent bactericidal activity stems from its ability to inhibit essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication, recombination, and repair.[1][4][5] This targeted disruption of DNA metabolism not only leads to bacterial cell death but also triggers a cascade of cellular stress responses, most notably the DNA damage repair pathways. Consequently, ciprofloxacin has emerged as a valuable molecular probe for researchers and drug development professionals to elucidate the intricate mechanisms of bacterial DNA repair, stress responses, and the evolution of antibiotic resistance.

Mechanism of Action

Ciprofloxacin's primary mode of action involves the formation of a stable ternary complex with bacterial DNA and either DNA gyrase (topoisomerase II) or topoisomerase IV.[5][6] These enzymes are vital for managing DNA topology during replication and transcription. DNA gyrase introduces negative supercoils into the DNA, while topoisomerase IV is involved in the decatenation of daughter chromosomes after replication.[5][7] Ciprofloxacin binds to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but is unable to religate the strands.[5][6] This leads to the accumulation of lethal double-strand



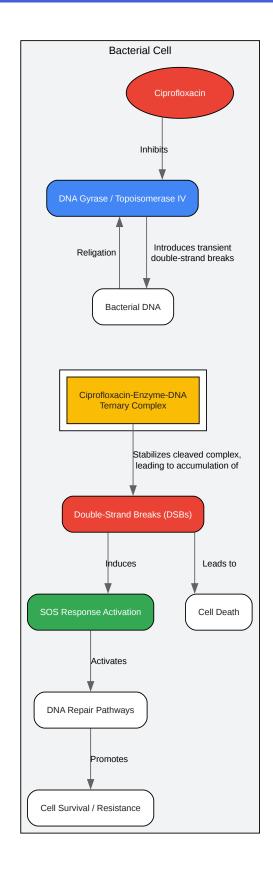
Methodological & Application

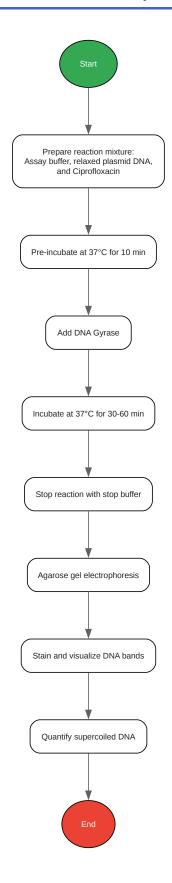
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breaks (DSBs) in the bacterial chromosome.[8][9][10][11] The accumulation of these DSBs is a primary contributor to the bactericidal effect of ciprofloxacin.[5]

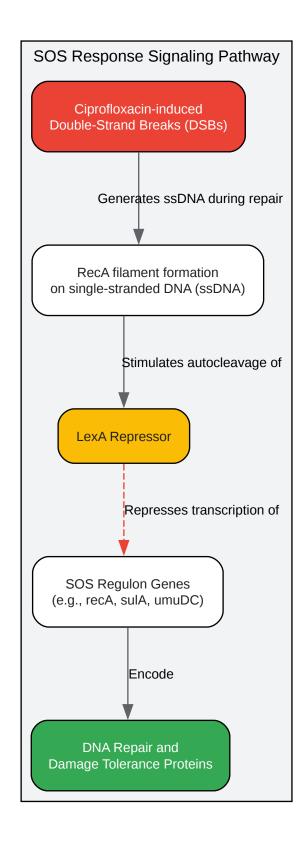
The formation of these DSBs serves as a potent signal for the activation of bacterial DNA repair systems. The most prominent of these is the SOS response, a global stress response to DNA damage.[12][13][14] The SOS response involves the coordinated expression of a regulon of genes, many of which are involved in DNA repair and damage tolerance.[13]











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